molecular formula C8H5BrFIO B13659943 2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone

2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone

Cat. No.: B13659943
M. Wt: 342.93 g/mol
InChI Key: ONOXUJAQDFSWAA-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone is an organic compound with the molecular formula C8H5BrFIO It is a halogenated ketone, characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid. The reaction is typically carried out under mild conditions, making it suitable for industrial production. The process involves the use of thionyl chloride as a reagent, followed by the addition of diethyl malonate and magnesium chloride .

Industrial Production Methods

For industrial production, the reaction conditions are optimized to ensure high yield and purity. The process involves heating the reactants to a specific temperature, followed by the addition of solvents such as toluene and ethyl acetate. The final product is obtained through a series of purification steps, including extraction and column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted phenyl ethanones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
  • 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone

Uniqueness

2-Bromo-1-(5-fluoro-2-iodophenyl)ethanone is unique due to the presence of three different halogen atoms (bromine, fluorine, and iodine) on the phenyl ring. This unique combination of halogens imparts distinct chemical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5BrFIO

Molecular Weight

342.93 g/mol

IUPAC Name

2-bromo-1-(5-fluoro-2-iodophenyl)ethanone

InChI

InChI=1S/C8H5BrFIO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2

InChI Key

ONOXUJAQDFSWAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CBr)I

Origin of Product

United States

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